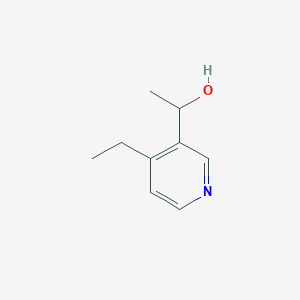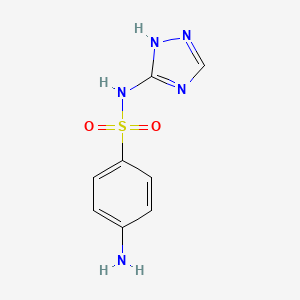![molecular formula C6H7N5S B13112491 [1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)- CAS No. 70182-89-7](/img/structure/B13112491.png)
[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the [1,2,4]triazolo[1,5-c]pyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with methylthiol-containing reagents in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the methylthio group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted triazolo[1,5-c]pyrimidines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis. The compound may also interact with other cellular targets, contributing to its broad-spectrum biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its anticancer and antimicrobial activities.
Thiazolo[4,5-d]pyrimidin-7-ones: Investigated as topoisomerase I inhibitors and have shown potent cytotoxicity.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against various cancer cell lines.
Uniqueness
5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine stands out due to its unique methylthio group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to inhibit multiple signaling pathways and its versatility in undergoing various chemical reactions make it a valuable scaffold for drug development and other scientific applications .
Propriétés
Numéro CAS |
70182-89-7 |
|---|---|
Formule moléculaire |
C6H7N5S |
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-6-10-4(7)2-5-8-3-9-11(5)6/h2-3H,7H2,1H3 |
Clé InChI |
LQWFBJQUUPZEDY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC2=NC=NN21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride](/img/structure/B13112440.png)



![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)

![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B13112463.png)


![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)
